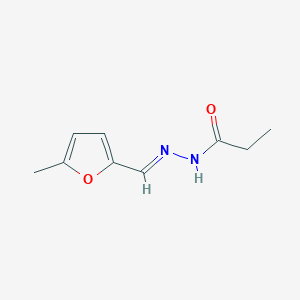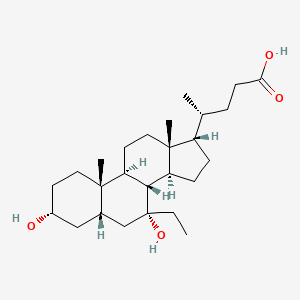
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate is a chemically modified polysaccharide derived from amylopectin. Amylopectin itself is a highly branched polymer of glucose units found in plants and is one of the two main components of starch, the other being amylose . The modification involves acid hydrolysis and esterification with 1-octenylbutanedioate, resulting in a compound with unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of amylopectin, acid-hydrolyzed, 1-octenylbutanedioate typically involves two main steps:
-
Acid Hydrolysis: : Amylopectin is subjected to acid hydrolysis, which breaks down the polymer into smaller fragments. This process is usually carried out using dilute acids such as hydrochloric acid or sulfuric acid under controlled conditions of temperature and time to achieve the desired degree of hydrolysis .
-
Esterification: : The hydrolyzed amylopectin is then reacted with 1-octenylbutanedioic anhydride in the presence of a catalyst. This esterification reaction introduces the 1-octenylbutanedioate groups into the amylopectin structure, enhancing its hydrophobicity and other functional properties .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial reactors for hydrolysis and esterification, ensuring consistent quality and yield. The reaction conditions are optimized for scalability, and the product is purified and dried for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate can undergo various chemical reactions, including:
Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ester groups.
Common Reagents and Conditions
Reduction: Sodium borohydride; reactions are usually performed in alcoholic or aqueous media.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild conditions to prevent degradation of the polymer.
Major Products Formed
Oxidation: Carboxylated and carbonylated derivatives of the compound.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of amylopectin, acid-hydrolyzed, 1-octenylbutanedioate involves its interaction with various molecular targets and pathways:
Hydrophobic Interactions: The 1-octenylbutanedioate groups enhance the hydrophobicity of the compound, allowing it to interact with hydrophobic surfaces and molecules.
Gel Formation: The compound can form hydrogels through physical cross-linking, which is useful in drug delivery and tissue engineering.
Biodegradability: The ester bonds in the compound can be hydrolyzed by enzymes, making it biodegradable and environmentally friendly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amylose: Another component of starch, but with a linear structure and fewer branches compared to amylopectin.
Hydroxypropylated Starch: Modified starch with hydroxypropyl groups, used for similar applications but with different properties.
Carboxymethyl Starch: Starch modified with carboxymethyl groups, used in pharmaceuticals and food industry.
Uniqueness
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate is unique due to its combination of hydrophobicity and biodegradability.
Eigenschaften
CAS-Nummer |
113894-85-2 |
|---|---|
Molekularformel |
C10H10BrNO2 |
Molekulargewicht |
0 |
Synonyme |
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid](/img/structure/B1167013.png)


